4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their complex molecular structures and potential pharmacological effects. The scientific interest in these compounds primarily revolves around their synthesis and molecular characteristics.
Synthesis Analysis
- Synthesis Process : The synthesis of such compounds often involves multiple steps, including the use of optically active intermediates and specific reagents to achieve high optical purities (Ashimori et al., 1991).
Molecular Structure Analysis
- Crystal and Molecular Structures : Studies have shown that compounds like 4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone have intricate crystal and molecular structures, often analyzed using X-ray crystallography (Karczmarzyk & Malinka, 2004).
Scientific Research Applications
Synthesis of Novel Compounds
Several studies have focused on synthesizing new chemical structures derived from compounds related to "4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone" for potential therapeutic applications. For example, Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel heterocyclic compounds showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting a potential route for developing new anti-inflammatory agents (Abu‐Hashem et al., 2020).
Pharmacological Activities
Research into the pharmacological activities of these compounds reveals promising results in various domains. For instance, compounds derived from "this compound" have been evaluated for their antimicrobial and anticancer activities. Mahmoud, El‐Bordany, & Elsayed (2017) reported the synthesis of novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines with considerable antioxidant and anticancer activities (Mahmoud, El‐Bordany, & Elsayed, 2017).
Antimicrobial and Enzyme Inhibition Effects
The synthesis of new derivatives also includes efforts to combat microbial resistance. Patel, R. V. Patel, Kumari, & Patel (2012) synthesized a series of thiazolidinone derivatives showing good antimicrobial activity against various bacteria and fungi, indicating their potential as new antimicrobial agents (Patel, R. V. Patel, Kumari, & Patel, 2012). Furthermore, compounds with MurB enzymatic inhibition capabilities have been developed, which could lead to novel treatments against bacterial biofilms and resistant strains, as reported by Mekky & Sanad (2020) (Mekky & Sanad, 2020).
properties
IUPAC Name |
4-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-1-(2-methoxyphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-10-20-15(14(2)19(13)24)11-21-8-9-22(18(23)12-21)16-6-4-5-7-17(16)25-3/h4-7,10H,8-9,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRCBJZBSMIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.